

Glasdegib treatment duration and response assessment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

CAS No.: 1095173-27-5

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Treatment Duration & Clinical Trial Data

The treatment schedule for **glasdegib** is consistent across regimens, but the duration varies significantly based on the combination therapy and patient response. The data from key clinical trials is summarized in the table below.

Table 1: Glasdegib Treatment Protocols and Duration in Clinical Trials

Combination Therapy	Glasdegib Dosing	Combination Drug Dosing	Median Treatment Duration (Cycles)	Recommended Assessment Point	Clinical Trial Identifier & Reference
Low-Dose Cytarabine (LDAC) [1] [2] [3]	100 mg orally, once daily, continuously in 28-day cycles	20 mg subcutaneously, twice daily, on days 1-10 of each 28-day cycle [1] [2]	2.7 months (~3 cycles) [3]	After 6 cycles [2]	BRIGHT AML 1003 (NCT01546038) [1]

| **Cytarabine & Daunorubicin (7+3)** [4] | 100 mg orally, once daily, from Day -3, continuously | Cytarabine: 100 mg/m² IV, Days 1-7 Daunorubicin: 60 mg/m² IV, Days 1-3 [4] | Not explicitly stated | Per protocol assessments post-induction and consolidation [4] | BRIGHT AML 1003 (NCT01546038) [4] | | **Azacitidine** [5] | 100 mg orally, once daily, continuously in 28-day cycles | 75 mg/m² SC/IV, for 7 days of each 28-day cycle [5] | Not explicitly stated | After at least 6 cycles [5] | BRIGHT AML 1019 (NCT03416179) [5] |

Response Assessment & Key Efficacy Data

Treatment response should be evaluated using standardized **International Working Group (IWG)** or **European LeukemiaNet (ELN)** criteria [1] [5]. Key bone marrow and peripheral blood assessments are crucial.

Table 2: Efficacy Outcomes from the BRIGHT AML 1003 Trial (Glasdegib + LDAC vs LDAC alone)
[1] [2] [3]

Efficacy Endpoint	Glasdegib + LDAC (n=78)	LDAC alone (n=38)	P-value
Complete Remission (CR) Rate	19.2%	2.6%	0.015
Overall Response Rate (ORR)	26.9%	5.4%	Not reported
Median Overall Survival (OS)	8.8 months	4.9 months	0.0004 (HR=0.51)
Median OS (Patients not achieving CR)	5.0 months	4.1 months	0.0182 (HR=0.63)

A post-hoc analysis of the BRIGHT AML 1003 trial revealed that patients receiving **glasdegib** + LDAC who did **not** achieve CR still showed clinical benefit, including improved survival and higher rates of hematologic recovery compared to LDAC alone [1]. This suggests the drug's activity may extend beyond simply inducing remission.

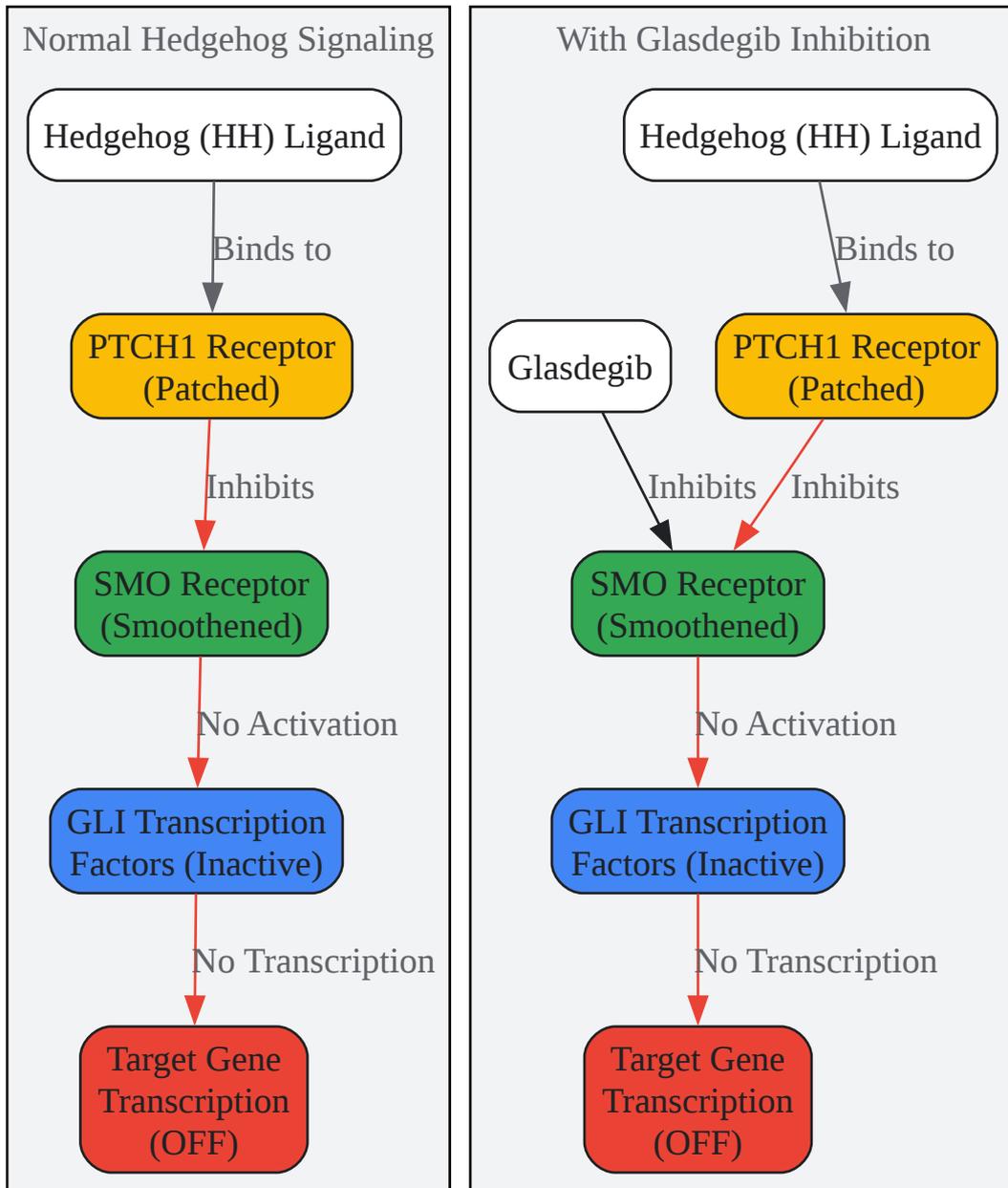
Troubleshooting Common Scenarios

Here are answers to frequently encountered issues:

- **Issue: A patient has not achieved CR after 3 cycles. Should treatment be discontinued?**
 - **Guidance:** Continued treatment may be warranted. Clinical data shows that patients without CR can still derive a significant overall survival benefit from **glasdegib** + LDAC compared to LDAC alone [1]. Furthermore, some patients achieved their first response **after 6 cycles** of therapy [1]. Decisions should be based on overall clinical benefit and tolerability, not solely on CR status.
- **Issue: Management of adverse events (AEs) requiring dose modification.**
 - **Guidance:** For Grade 3 or higher AEs, interrupt **glasdegib** until the event improves to at least Grade 1. **Glasdegib** can then be restarted at a **reduced dose of 50 mg once daily** [2]. The companion chemotherapy (e.g., cytarabine) can be continued at the same dose or also reduced per investigator judgment. Recurrence of severe toxicity should lead to permanent discontinuation of **glasdegib** [2].
- **Issue: The phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. How does this impact the understanding of glasdegib?**
 - **Guidance:** This is a critical finding for researchers. The phase 3 trial (NCT03416179) showed that adding **glasdegib** to either intensive chemotherapy (cytarabine/daunorubicin) or non-intensive chemotherapy (azacitidine) **did not significantly improve overall survival** compared to placebo [5]. This indicates that the efficacy of **glasdegib** is highly regimen-dependent and is currently confirmed and approved only in combination with LDAC for a specific patient population [5].

Mechanism of Action: Hedgehog Pathway

Glasdegib is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It acts by binding to and inhibiting the Smoothed (SMO) receptor, a key transmembrane protein [2] [6] [7]. The following diagram illustrates this pathway and the drug's site of action.



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In AML, aberrant Hh signaling contributes to the maintenance and survival of **leukemic stem cells (LSCs)**. By inhibiting SMO, **glasdegib** blocks downstream GLI-mediated transcription, disrupting LSC self-renewal and potentially sensitizing them to chemotherapy [2] [7].

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To cite this document: Smolecule. [Glasdegib treatment duration and response assessment].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001731#glasdegib-treatment-duration-and-response-assessment>]

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